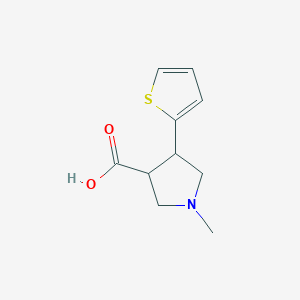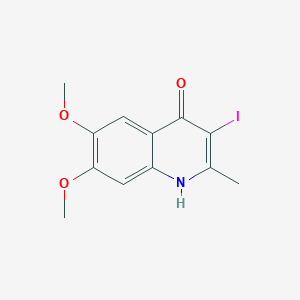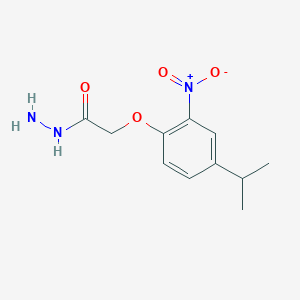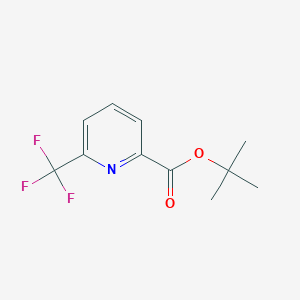
N-(1-methylazetidin-3-yl)aminosulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylazetidin-3-yl)aminosulfonamide is a chemical compound with the molecular formula C₄H₁₁N₃O₂S and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of an azetidine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom of the azetidine ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of N-(1-methylazetidin-3-yl)aminosulfonamide involves several steps. One common method includes the reaction of 1-methylazetidine with a sulfonamide precursor under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
N-(1-methylazetidin-3-yl)aminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1-methylazetidin-3-yl)aminosulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although it is not yet approved for clinical use.
Mécanisme D'action
The mechanism of action of N-(1-methylazetidin-3-yl)aminosulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-(1-methylazetidin-3-yl)aminosulfonamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonamide group and are widely used as antibiotics. This compound is unique due to the presence of the azetidine ring.
Azetidines: Compounds containing the azetidine ring are known for their biological activities
Sulfoximines: These compounds are structurally similar but contain a sulfur-nitrogen double bond.
Propriétés
Formule moléculaire |
C4H11N3O2S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
1-methyl-3-(sulfamoylamino)azetidine |
InChI |
InChI=1S/C4H11N3O2S/c1-7-2-4(3-7)6-10(5,8)9/h4,6H,2-3H2,1H3,(H2,5,8,9) |
Clé InChI |
MHDBDKKHWYOBHO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)


![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)



![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)


![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)



